molecular formula C24H23F2N3O6S2 B4797797 DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B4797797
M. Wt: 551.6 g/mol
InChI Key: WFSOPJWFHMYLQH-UHFFFAOYSA-N
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Description

DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a difluoromethoxyphenyl group

Preparation Methods

The synthesis of DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrimidine ring and the difluoromethoxyphenyl group. The final step involves the esterification of the carboxylic acid groups to form the diethyl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amine.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of novel compounds with potential biological activity.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and diabetes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

diethyl 5-[[2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O6S2/c1-4-33-21(31)18-13(3)19(22(32)34-5-2)37-20(18)29-17(30)12-36-24-27-11-10-16(28-24)14-6-8-15(9-7-14)35-23(25)26/h6-11,23H,4-5,12H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSOPJWFHMYLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 5-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

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